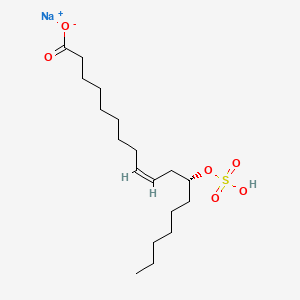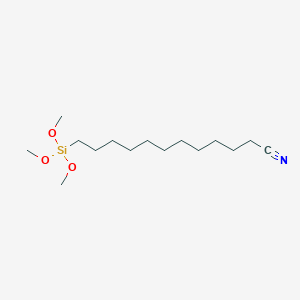
11-氰基十一烷基三甲氧基硅烷
描述
11-Cyanoundecyltrimethoxysilane (11-CNU) is an organosilicon compound used in a variety of applications, including synthetic organic chemistry, material science, and biomedical research. 11-CNU is a highly versatile compound, capable of forming covalent bonds with a wide range of substrates and being used as a linker in various reactions. It has been used in the synthesis of novel organic compounds, in the modification of surfaces, and in the development of biocompatible materials. In addition, 11-CNU has been used in the study of a variety of biochemical and physiological processes, such as cell adhesion, cell migration, and protein-protein interactions.
科学研究应用
化学合成
“11-氰基十一烷基三甲氧基硅烷”是一种化学化合物,其分子式为C15H31NO3Si,分子量为301.50 g/mol . 由于其独特的性质,它被用于各种化学合成过程中 .
放射性示踪剂的生产
“11-氰基十一烷基三甲氧基硅烷”的重要应用之一是生产11C标记的放射性示踪剂 . 这些放射性示踪剂用于正电子发射断层扫描 (PET),这是一种成像测试,有助于揭示组织和器官的功能 .
医学影像
使用“11-氰基十一烷基三甲氧基硅烷”生产的11C标记的放射性示踪剂用于医学影像,以跟踪生物学相关的含碳化合物的代谢活性 . 这在现代核医学中尤其有用 .
药物合成
“11-氰基十一烷基三甲氧基硅烷”也用于药物合成 . 例如,它已被用于生产N-甲基-[11C]胆碱、L-S-甲基-[11C]蛋氨酸和[11C]乙酸盐 .
研究与开发
在研究与开发领域,“11-氰基十一烷基三甲氧基硅烷”用于开发新的合成方法 . 例如,它已被用于开发一种新型的一次性单元,用于合成碳-11标记的示踪剂 .
工业应用
在工业领域,“11-氰基十一烷基三甲氧基硅烷”由于其独特的化学性质,被用于各种应用 . 但是,资料中没有详细说明具体的工业应用。
安全和危害
When handling 11-Cyanoundecyltrimethoxysilane, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It’s also recommended to wear chemical impermeable gloves and ensure adequate ventilation .
作用机制
Target of Action
11-Cyanoundecyltrimethoxysilane is primarily used as a chemical intermediate It has been used as an immobilization matrix to efficiently load anti-rack 1 antibodies in the design of an ultrasensitive electrochemical immunosensor .
Mode of Action
It’s known that the compound provides a favorable platform for the efficient loading of antibodies, suggesting it may interact with these proteins to enhance their stability and functionality .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of 11-Cyanoundecyltrimethoxysilane.
Result of Action
It’s known that the compound can cause serious eye irritation , suggesting it may have cytotoxic effects. More research is needed to fully understand the effects of 11-Cyanoundecyltrimethoxysilane’s action.
生化分析
Biochemical Properties
11-Cyanoundecyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to cause serious eye irritation, indicating its potential to interact with ocular proteins and enzymes . The compound’s interaction with methanol, a hydrolysis product, suggests that it may influence metabolic pathways involving alcohol dehydrogenase and other related enzymes . Additionally, its organosilane nature allows it to form stable bonds with biomolecules, facilitating its role as a chemical intermediate in various biochemical processes .
Cellular Effects
11-Cyanoundecyltrimethoxysilane has been observed to cause irritation to the respiratory tract upon inhalation, indicating its potential impact on respiratory epithelial cells . Overexposure to the compound may lead to coughing and other respiratory symptoms, suggesting its influence on cellular signaling pathways related to inflammation and immune response . Furthermore, its ability to cause serious eye irritation implies that it can affect ocular cells, potentially altering gene expression and cellular metabolism in the eye .
Molecular Mechanism
At the molecular level, 11-Cyanoundecyltrimethoxysilane exerts its effects through binding interactions with various biomolecules. Its interaction with methanol, a hydrolysis product, indicates that it may inhibit or activate enzymes involved in methanol metabolism, such as alcohol dehydrogenase . The compound’s organosilane structure allows it to form covalent bonds with proteins and enzymes, potentially leading to changes in their activity and function . These interactions can result in alterations in gene expression and cellular signaling pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Cyanoundecyltrimethoxysilane may change over time due to its stability and degradation properties. The compound is known to cause serious eye irritation, which may persist or worsen with prolonged exposure . Additionally, its interaction with methanol suggests that it may undergo hydrolysis over time, leading to the formation of methanol and other degradation products . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained cellular effects, including changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 11-Cyanoundecyltrimethoxysilane vary with different dosages in animal models. At low doses, the compound may cause mild irritation and respiratory symptoms, while higher doses may lead to more severe effects, including toxicity and adverse reactions . The compound’s interaction with methanol suggests that high doses may result in methanol poisoning, characterized by symptoms such as nausea, vomiting, headache, and visual disturbances . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
11-Cyanoundecyltrimethoxysilane is involved in metabolic pathways related to its hydrolysis and interaction with methanol. The compound’s hydrolysis leads to the formation of methanol, which is further metabolized by enzymes such as alcohol dehydrogenase . This interaction suggests that 11-Cyanoundecyltrimethoxysilane may influence metabolic flux and metabolite levels in pathways involving alcohol metabolism . Additionally, its organosilane structure allows it to participate in biochemical reactions that involve the formation of stable bonds with biomolecules .
Transport and Distribution
Within cells and tissues, 11-Cyanoundecyltrimethoxysilane is likely transported and distributed through interactions with transporters and binding proteins. Its organosilane nature allows it to form stable bonds with cellular components, facilitating its transport and accumulation in specific tissues . The compound’s interaction with methanol suggests that it may be distributed in a manner similar to other alcohols, potentially affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 11-Cyanoundecyltrimethoxysilane is influenced by its chemical structure and interactions with cellular components. The compound’s organosilane nature allows it to target specific compartments or organelles within the cell, potentially affecting its activity and function . Additionally, its interaction with methanol suggests that it may localize to regions involved in alcohol metabolism, such as the cytoplasm and mitochondria . These localization patterns can provide insights into the compound’s biochemical effects and mechanisms of action.
属性
IUPAC Name |
12-trimethoxysilyldodecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO3Si/c1-17-20(18-2,19-3)15-13-11-9-7-5-4-6-8-10-12-14-16/h4-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBFZCLFNNXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCC#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627268 | |
| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253788-37-3 | |
| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Cyanoundecyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



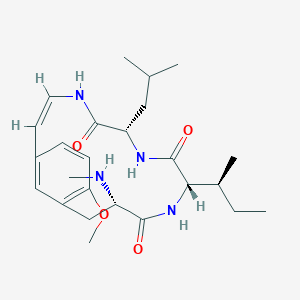

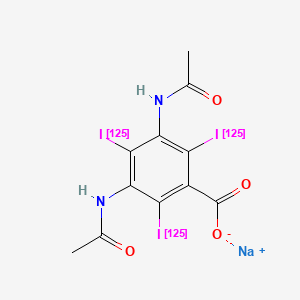

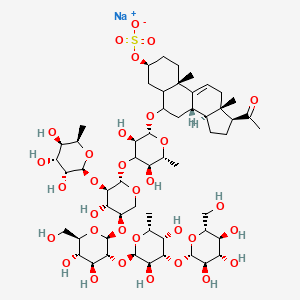
![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hex-2-enethioate](/img/structure/B1260589.png)
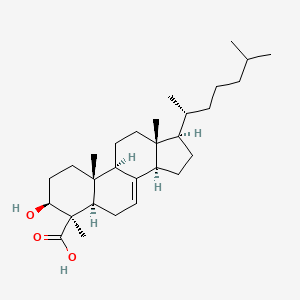
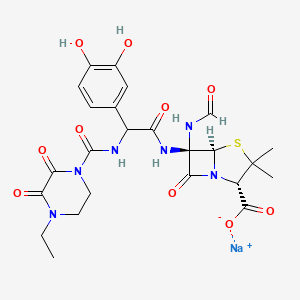
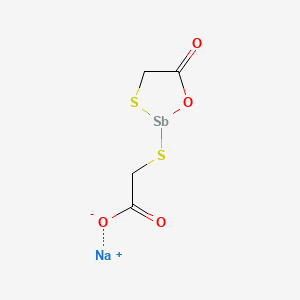
![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)
